molecular formula C8H17Cl B14744620 Heptane, 1-chloro-3-methyl- CAS No. 128399-57-5

Heptane, 1-chloro-3-methyl-

Cat. No.: B14744620
CAS No.: 128399-57-5
M. Wt: 148.67 g/mol
InChI Key: AGDXAUBGPYHIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptane, 1-chloro-3-methyl- is an organic compound with the molecular formula C8H17Cl. It is a derivative of heptane, where a chlorine atom is substituted at the first carbon and a methyl group is substituted at the third carbon. This compound is part of the alkyl halides family, which are known for their reactivity and usefulness in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptane, 1-chloro-3-methyl- can be synthesized through the chlorination of 3-methylheptane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include maintaining a controlled temperature and ensuring the presence of a suitable solvent to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of heptane, 1-chloro-3-methyl- involves large-scale chlorination processes. These processes are carried out in reactors equipped with UV light sources or radical initiators to ensure efficient chlorination. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Heptane, 1-chloro-3-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Elimination Reactions: It can undergo elimination reactions to form alkenes, particularly when treated with strong bases.

    Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). The reactions are typically carried out in polar solvents like water or alcohols.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used, often in alcoholic solvents.

    Oxidation and Reduction: These reactions may involve reagents like potassium permanganate (KMnO4) for oxidation or lithium aluminum hydride (LiAlH4) for reduction.

Major Products

    Substitution: Products include alcohols, ethers, and amines depending on the nucleophile used.

    Elimination: The major product is 3-methylheptene.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Heptane, 1-chloro-3-methyl- has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: It can be used in studies involving the interaction of alkyl halides with biological molecules, providing insights into their potential biological activity.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals or therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of heptane, 1-chloro-3-methyl- in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or elimination processes. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Heptane, 1-chloro-3-methyl- can be compared with other similar compounds such as:

    3-Chloro-3-methylheptane: Similar in structure but with the chlorine atom at the third carbon.

    1-Chloroheptane: Lacks the methyl group at the third carbon.

    3-Methylheptane: Lacks the chlorine atom.

The uniqueness of heptane, 1-chloro-3-methyl- lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.

Properties

CAS No.

128399-57-5

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

1-chloro-3-methylheptane

InChI

InChI=1S/C8H17Cl/c1-3-4-5-8(2)6-7-9/h8H,3-7H2,1-2H3

InChI Key

AGDXAUBGPYHIEH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.